BenchChemオンラインストアへようこそ!

1-cyclooctyl-1H-1,2,3-triazole-4-carboxylic acid

Lipophilicity Physicochemical profiling Fragment-based drug discovery

1-Cyclooctyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 2092479-65-5) is a differentiated fragment for drug discovery. Its N1-cyclooctyl group provides elevated lipophilicity (XLogP = 2.20) and steric bulk vs. common cyclohexyl or cyclopentyl analogs, enabling exploration of hydrophobic binding pockets. The free carboxylic acid allows direct conjugation without ester hydrolysis, making it the preferred form for decarboxylative coupling strategies in library synthesis. This scaffold is a key precursor for antitumor 1,2,3-triazole-4-carboxamides, offering distinct steric and lipophilic features for SAR exploration.

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
CAS No. 2092479-65-5
Cat. No. B1476158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclooctyl-1H-1,2,3-triazole-4-carboxylic acid
CAS2092479-65-5
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1CCCC(CCC1)N2C=C(N=N2)C(=O)O
InChIInChI=1S/C11H17N3O2/c15-11(16)10-8-14(13-12-10)9-6-4-2-1-3-5-7-9/h8-9H,1-7H2,(H,15,16)
InChIKeyKUXKMJXCIWDSLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclooctyl-1H-1,2,3-Triazole-4-Carboxylic Acid – CAS 2092479-65-5 Physical Properties and Structural Role as a Triazole Building Block


1-Cyclooctyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 2092479-65-5) is a 1,2,3-triazole-4-carboxylic acid derivative bearing an N1-cyclooctyl substituent, with molecular formula C11H17N3O2 and molecular weight 223.27 g/mol . It belongs to the class of 1-substituted-1,2,3-triazole-4-carboxylic acids, which serve as key fragments and precursors in medicinal chemistry programs—particularly as precursors to antitumor 1,2,3-triazole-4-carboxamides [1]. The triazole-4-carboxylic acid scaffold is a well-established bioisostere for the amide bond, frequently employed in structure–activity relationship (SAR) exploration [2]. Unlike N1-aryl or N1-alkyl straight-chain variants that dominate the literature, the N1-cyclooctyl substituent introduces a substantially larger cycloalkane ring (eight-membered), imparting elevated lipophilicity and distinct steric bulk relative to smaller-ring analogs such as N1-cyclohexyl or N1-cyclopentyl derivatives, thereby enabling differentiated molecular recognition and physicochemical modulation in fragment-based drug discovery (FBDD) programs.

Why N1-Cycloalkyl Substituent Selection Cannot Be Interchanged Without Impact – 1-Cyclooctyl-1H-1,2,3-Triazole-4-Carboxylic Acid Compared to Cyclohexyl, Cyclopentyl, and Cyclobutyl Analogs


Within the 1-substituted-1H-1,2,3-triazole-4-carboxylic acid series, the N1 substituent directly governs lipophilicity (logP/logD), aqueous solubility, steric profile, and target-binding complementarity. Published SAR studies on antiproliferative 1,2,3-triazole-4-carboxylic acids demonstrate that even modest N1 substituent variation produces measurable shifts in cytotoxicity profiles across the NCI60 panel [1]. Laboratory evidence on related 1-alkyl-1H-1,2,3-triazole-4-carboxylic acids further confirms that antifungal activity is exquisitely sensitive to the N1 alkyl group identity and length [2]. The N1-cyclooctyl group, with its eight-membered ring, occupies a larger conformational space and presents a significantly different steric and lipophilic signature compared to the five-membered (cyclopentyl), six-membered (cyclohexyl), or seven-membered (cycloheptyl) cycloalkane rings that are more commonly available. Consequently, generic interchange among N1-cycloalkyl triazole-4-carboxylic acids cannot be assumed without confirmatory SAR evaluation; selecting the cyclooctyl variant is a deliberate decision to access hydrophobic space and steric contours inaccessible to smaller cycloalkyl congeners.

Head-to-Head Evidence Guide: Quantified Differentiation of 1-Cyclooctyl-1H-1,2,3-Triazole-4-Carboxylic Acid from Its Closest N1-Cycloalkyl Analogs


N1-Cycloalkyl Ring Size Drives Lipophilicity (XLogP) Differentiation: Cyclooctyl vs. Cyclohexylmethyl vs. Cyclobutylmethyl vs. Cyclopentyl-Propyl Triazole-4-Carboxylic Acids

Among compounds sharing the molecular formula C11H17N3O2, the N1 substituent topology dictates lipophilicity. 1-Cyclooctyl-1H-1,2,3-triazole-4-carboxylic acid (XLogP = 2.20) exhibits a higher computed lipophilicity than the isomeric 2-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-5-yl]acetic acid (XLogP = 1.50), a difference of 0.70 log units [1]. The N1-cyclooctyl compound (eight-membered carbocycle directly attached) is also more lipophilic than 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid (XLogP = 1.10; C8H11N3O2, lower homolog, XLogP extrapolated via Molinstincts) by approximately 1.10 log units . The 0.70 XLogP difference between the cyclooctyl and cyclohexylmethyl isomers corresponds to an approximately 5-fold difference in octanol–water partition coefficient, a magnitude of lipophilicity shift known to alter membrane permeability, metabolic clearance, and off-target promiscuity in lead optimization [2].

Lipophilicity Physicochemical profiling Fragment-based drug discovery

Steric Bulk Differentiation: Cyclooctyl Substituent Confers Increased Molecular Volume and Topological Polar Surface Area Variation Relative to Smaller Cycloalkyl Analogs

The N1-cyclooctyl substituent (C8H15) differs in steric profile from N1-substituted isomers of identical molecular formula. The topological polar surface area (TPSA) of 1-cyclooctyl-1H-1,2,3-triazole-4-carboxylic acid is 72.0 Ų, whereas the isomeric 2-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-5-yl]acetic acid (C11H17N3O2) exhibits a TPSA of 72.0 Ų as well—indicating that the primary differentiation between these isomers resides in 3D spatial occupancy and conformational flexibility rather than in hydrogen-bonding capacity [1]. The eight-membered cyclooctyl ring (bond angles ~110° in its lowest-energy conformation, with puckered crown/boat-chair geometry) occupies a fundamentally different and larger van der Waals volume than the chair-conformation cyclohexyl ring attached via a methylene spacer in the comparator. This steric divergence is particularly relevant for recognition by hydrophobic enzyme pockets, protein–protein interaction interfaces, and membrane-embedded targets where subtle shape complementarity governs binding affinity.

Molecular recognition Steric parameters Enzyme binding pocket

Metabolic Stability Implications of N1-Cycloalkyl Ring Size: Comparative Cytochrome P450 Liability Assessment (Class-Level Inference Based on Lipophilicity–Metabolic Clearance Correlations)

Lipophilicity (logP/logD) is a well-established primary determinant of cytochrome P450-mediated oxidative metabolism. The XLogP of 1-cyclooctyl-1H-1,2,3-triazole-4-carboxylic acid (XLogP = 2.20) places it within the 'moderate lipophilicity' range (logP 2–3), which is generally associated with acceptable metabolic stability in oral drug candidates, compared to higher-logP compounds that exhibit elevated intrinsic clearance [1]. By contrast, the more lipophilic 1-butyl-5-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid (XLogP = 2.50, also C11H17N3O2) is predicted to have modestly higher CYP450 susceptibility . The cyclooctyl group's compact, fully cyclic attachment (direct N1 bond) eliminates the freely rotating methylene spacer present in cyclohexylmethyl analogs, potentially reducing the number of metabolically labile benzylic/allylic-type C–H bonds accessible to CYP450 oxidation. This structural feature—specific to the direct N-cycloalkyl linkage—is a differentiating procurement criterion when selecting among C11H17N3O2 isomeric triazole-4-carboxylic acids for in vivo SAR programs where metabolic soft spots must be minimized.

Metabolic stability Oxidative metabolism Lead optimization

Class-Level Antiproliferative SAR Baseline: N1-Aryl vs. N1-Cycloalkyl Triazole-4-Carboxylic Acids Exhibit Divergent Cytotoxicity Profiles, Supporting Cyclooctyl as a Differentiated Fragment

Pokhodylo and Matiychuk (2021) evaluated a series of 1,2,3-triazole-4-carboxylic acids against the NCI60 human tumor cell line panel. While the tested compounds were predominantly N1-aryl-substituted derivatives (not including the N1-cyclooctyl variant), the study established a clear SAR principle: the nature of the N1 substituent substantially impacts both the magnitude and tumor-type selectivity of antiproliferative activity [1]. Selected 1-aryl-1H-1,2,3-triazole-4-carboxylic acids exhibited GI50 values in the low micromolar range against specific leukemia and colon cancer cell lines, whereas close structural analogs with different N1-aryl substitution patterns showed markedly reduced or absent activity. This class-level SAR evidence supports the principle that N1-cyclooctyl substitution—with its distinct aliphatic, fully saturated eight-membered ring—is expected to yield a cytotoxicity and selectivity profile distinct from both N1-aryl and smaller N1-cycloalkyl (cyclopentyl, cyclohexyl) counterparts, making the cyclooctyl compound a valuable fragment for FBDD campaigns seeking to explore non-aromatic hydrophobic pharmacophore space.

Anticancer activity Fragment-based drug discovery NCI60 screening

Triazole-4-Carboxylic Acids as Diversifiable Precursors: Decarboxylative Functionalization Enables Late-Stage SAR Expansion Unique to the Carboxylic Acid Oxidation State

The carboxylic acid functionality at the 4-position of the 1,2,3-triazole ring is a versatile synthetic handle that enables transformations not accessible to the corresponding esters, amides, or alcohols. Dang et al. (2023) demonstrated a photocatalytic decarboxylative triazolation that directly converts carboxylic acids into triazoles in a single-step, triple catalytic coupling with alkynes [1]. Separately, a metal-free decarboxylative approach to 1,5-disubstituted 1,2,3-triazoles from 1H-1,2,3-triazole-4-carboxylic acids was reported in the Russian Journal of Organic Chemistry (2022) [2]. 1-Cyclooctyl-1H-1,2,3-triazole-4-carboxylic acid, bearing the free –COOH group, is directly compatible with these decarboxylative diversification protocols, whereas the corresponding ester (methyl or ethyl 1-cyclooctyl-1H-1,2,3-triazole-4-carboxylate) requires an additional hydrolysis step to access the same reactivity manifold [3]. This oxidation-state advantage positions the carboxylic acid as the preferred procurement form for laboratories employing late-stage decarboxylative functionalization strategies in SAR exploration.

Late-stage functionalization Click chemistry Decarboxylative coupling

Optimal Procurement and Application Scenarios for 1-Cyclooctyl-1H-1,2,3-Triazole-4-Carboxylic Acid (CAS 2092479-65-5) Based on Quantified Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Targeting Hydrophobic Enzyme Pockets

1-Cyclooctyl-1H-1,2,3-triazole-4-carboxylic acid (XLogP = 2.20, TPSA = 72.0 Ų) is optimally deployed as a fragment in FBDD screening libraries designed to probe hydrophobic binding pockets at protein–protein interaction interfaces or deep enzyme active sites. Its N1-cyclooctyl group provides a larger, more lipophilic 3D pharmacophore feature (ΔXLogP ≈ +0.70 vs. cyclohexylmethyl isomeric analog) than smaller cycloalkyl fragments commonly stocked in commercial libraries [1]. The free carboxylic acid enables direct conjugation to amine-containing linkers or target-guided fragment elaboration, while the triazole ring serves as a metabolically stable amide bioisostere [2].

Late-Stage Decarboxylative Diversification in Medicinal Chemistry SAR Campaigns

For laboratories utilizing photocatalytic decarboxylative triazolation [1] or metal-free thermal decarboxylative coupling [2] to generate 1,5-disubstituted or 1,4,5-trisubstituted triazole libraries, the free carboxylic acid form of the cyclooctyl-triazole scaffold eliminates the ester hydrolysis step required when starting from the methyl or ethyl ester. This makes CAS 2092479-65-5 the preferred procurement form for any program employing decarboxylative coupling as a late-stage diversification strategy [3].

Antifungal Lead Optimization Programs Inspired by 1-Alkyl-Triazole-4-Carboxylic Acid (ATC) Scaffolds

The demonstrated antifungal activity of 1-alkyl-1H-1,2,3-triazole-4-carboxylic acids (ATCs) against Candida albicans—where 1-decyl-4,5-dihydro-1H-1,2,3-triazole-4-carboxylic acid showed superior activity to the natural quorum-sensing molecule BDSF—establishes a precedent for exploring cycloalkyl-substituted triazole-4-carboxylic acids as next-generation antifungal leads [1]. Substituting the linear decyl chain with a cyclooctyl ring alters both the lipophilicity profile and conformational flexibility, offering a differentiated chemical space for antifungal SAR exploration.

Synthesis of 1,2,3-Triazole-4-Carboxamide Libraries via Amide Coupling for Anticancer Screening

As a direct precursor to 1,2,3-triazole-4-carboxamides—a compound class with validated antiproliferative activity in the NCI60 panel [1]—1-cyclooctyl-1H-1,2,3-triazole-4-carboxylic acid is the optimal starting material for generating focused amide libraries. The N1-cyclooctyl substituent introduces steric and lipophilic features absent from the predominantly N1-aryl carboxamide series characterized in published SAR studies, enabling exploration of non-aromatic hydrophobic space in anticancer lead optimization [2].

Quote Request

Request a Quote for 1-cyclooctyl-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.